molecular formula C26H28ClN5O2 B12364678 Vilazodone-d8 (hydrochloride)

Vilazodone-d8 (hydrochloride)

Cat. No.: B12364678
M. Wt: 486.0 g/mol
InChI Key: RPZBRGFNBNQSOP-VEPCCRSMSA-N
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Description

Vilazodone-d8 (hydrochloride) is a deuterated form of Vilazodone, which is a selective serotonin reuptake inhibitor (SSRI) and partial agonist of the 5-HT1A receptor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Vilazodone, as well as its effects on major depressive disorder (MDD) and other mood disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vilazodone-d8 (hydrochloride) is synthesized using a multi-step process. The synthesis begins with the preparation of key intermediates, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide. These intermediates are then subjected to nucleophilic substitution reactions to form Vilazodone . The deuterated form, Vilazodone-d8, is obtained by incorporating deuterium atoms into the molecule during the synthesis process .

Industrial Production Methods

The industrial production of Vilazodone-d8 (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is then purified using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Vilazodone-d8 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Vilazodone-d8 (hydrochloride) include:

Major Products Formed

The major products formed from the reactions of Vilazodone-d8 (hydrochloride) include various intermediates and the final deuterated compound, Vilazodone-d8 .

Scientific Research Applications

Vilazodone-d8 (hydrochloride) is used in a wide range of scientific research applications, including:

    Chemistry: Studying the synthesis, reactions, and properties of deuterated compounds.

    Biology: Investigating the pharmacokinetics and pharmacodynamics of Vilazodone in biological systems.

    Medicine: Researching the effects of Vilazodone on major depressive disorder and other mood disorders.

    Industry: Developing new antidepressant drugs and improving existing ones

Mechanism of Action

Vilazodone-d8 (hydrochloride) exerts its effects by selectively inhibiting the reuptake of serotonin in the central nervous system and acting as a partial agonist of the 5-HT1A receptor. This dual mechanism increases serotonin levels in the brain, which is associated with its antidepressant effects . The exact molecular targets and pathways involved include the sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 1A .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vilazodone-d8 (hydrochloride) include:

    Vilazodone: The non-deuterated form of the compound.

    Other SSRIs: Such as fluoxetine, sertraline, and citalopram.

    Other 5-HT1A receptor agonists: Such as buspirone

Uniqueness

Vilazodone-d8 (hydrochloride) is unique due to its deuterated nature, which can provide insights into the metabolic pathways and pharmacokinetics of Vilazodone. The incorporation of deuterium atoms can also affect the compound’s stability and reactivity, making it a valuable tool in scientific research .

Properties

Molecular Formula

C26H28ClN5O2

Molecular Weight

486.0 g/mol

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)-1,1,2,2,3,3,4,4-octadeuteriobutyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H/i1D2,2D2,3D2,8D2;

InChI Key

RPZBRGFNBNQSOP-VEPCCRSMSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N3CCN(CC3)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl

Origin of Product

United States

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